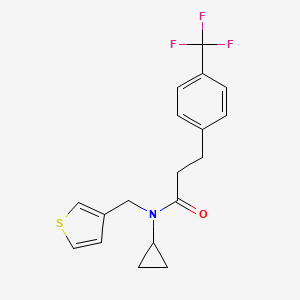

N-cyclopropyl-N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

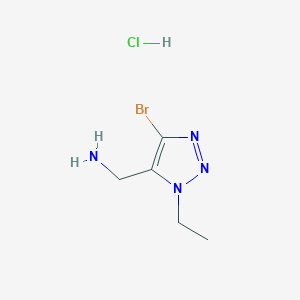

The synthesis of N-cyclopropyl-N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves the incorporation of a cyclopropane ring, which is a common structural motif in various compounds with biological activity. The synthesis of related cyclopropane derivatives has been reported, such as the functionalized cyclopropanes through the cyclization of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide, which reacts with electrophiles to give cyclopropanes with high stereoselectivity . Additionally, the synthesis of thiadiazoles and 1,2,4-triazoles derived from cyclopropane dicarboxylic acid indicates the versatility of cyclopropane derivatives in forming heterocyclic compounds . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate thiophen-3-ylmethyl and trifluoromethylphenyl substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as single crystal X-ray diffraction, which provides detailed information about the conformation and configuration of the molecules. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide shows a chair conformation of the cyclohexane ring and is stabilized by an intramolecular hydrogen bond . Similarly, the crystal structure of N-(3-chloropropionyl)-N'-(4-fluorophenyl)thiourea reveals a non-planar molecule with a trans-cis configuration . These studies suggest that the target compound may also exhibit specific conformational features that could be elucidated through similar structural analyses.

Chemical Reactions Analysis

The reactivity of cyclopropane derivatives is highlighted in the synthesis of diastereomerically pure cyclopropanes using stabilized phosphorus ylides and gamma-hydroxy enones derived from 1,2-dioxines . This method demonstrates the potential for cyclopropane rings to undergo ring-opening and subsequent cycloaddition reactions. Additionally, the asymmetric cyclopropanation of chiral vinyl sulfoxides to produce enantiomerically pure cyclopropane-phosphonic acids indicates that cyclopropane derivatives can be synthesized with high stereocontrol . These reactions could be relevant for the synthesis and modification of the target compound, particularly in introducing stereocenters or functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would likely be influenced by its functional groups. The presence of a trifluoromethyl group could impart unique electronic and steric effects, affecting the compound's reactivity and physical properties such as solubility and boiling point. The thiophen-3-ylmethyl group could contribute to the compound's aromatic character and potential interactions with biological targets. The cyclopropane core is known for its ring strain, which can impact the compound's stability and reactivity. While specific data on the target compound is not provided, insights can be drawn from the properties of structurally related compounds synthesized and characterized in the cited papers .

Eigenschaften

IUPAC Name |

N-cyclopropyl-N-(thiophen-3-ylmethyl)-3-[4-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NOS/c19-18(20,21)15-4-1-13(2-5-15)3-8-17(23)22(16-6-7-16)11-14-9-10-24-12-14/h1-2,4-5,9-10,12,16H,3,6-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDGCGUQMATAGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B3004991.png)

![3-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3004996.png)

![3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B3005002.png)

![1,7-Dimethyl-8-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B3005003.png)

![8-chloro-6-(trifluoromethyl)-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3005004.png)